PD-1/PD-L1 Interaction Inhibition Potency: BMS-1166 Moiety vs. Other Small-Molecule Inhibitors
The target compound incorporates the BMS-1166 moiety, a potent PD-1/PD-L1 interaction inhibitor with an IC₅₀ of 1.4 nM . This potency is comparable to BMS-1001 (IC₅₀ = 0.9 nM) and significantly exceeds that of other clinically evaluated small-molecule PD-L1 inhibitors, such as INCB086550 (IC₅₀ ≤ 10 nM) [1]. This high affinity enables the effective disruption of the PD-1/PD-L1 complex, which is crucial for reversing T-cell exhaustion in the tumor microenvironment.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | BMS-1001: 0.9 nM; INCB086550: ≤10 nM |
| Quantified Difference | Target compound is 7.1-fold less potent than BMS-1001 but ≥7.1-fold more potent than INCB086550 |
| Conditions | HTRF assay |
Why This Matters
The compound's sub-nanomolar IC₅₀ against PD-1/PD-L1 interaction ensures robust target engagement, making it a valuable starting point for developing highly potent PROTAC degraders, which often require strong binding to the target protein.
- [1] Ovid. (2021). A comparative study of the recent most potent small-molecule PD-L1 inhibitors: what can we learn? View Source
